2-bromo-N-(butylcarbamothioyl)benzamide
Description
The exact mass of the compound 2-bromo-N-[(butylamino)carbonothioyl]benzamide is 314.00885 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-N-(butylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-2-3-8-14-12(17)15-11(16)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGXJYULYOXNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Benzamide and Thiourea Chemical Classes
The structure of 2-bromo-N-(butylcarbamothioyl)benzamide contains a benzoyl group attached to a thiourea (B124793) moiety. The benzamide (B126) portion consists of a benzene (B151609) ring substituted with a bromine atom at the 2-position and an amide group. The thiourea component is characterized by a central thiocarbonyl group flanked by two nitrogen atoms, one of which is substituted with a butyl group and the other with the 2-bromobenzoyl group.
Benzamides are a class of compounds derived from benzoic acid and ammonia (B1221849) or an amine. They are recognized for their wide range of biological activities and are present in numerous pharmaceutical agents. The substitution pattern on the benzene ring and on the amide nitrogen significantly influences the molecule's properties.
Thiourea derivatives , on the other hand, are compounds containing the (R¹R²N)(R³R⁴N)C=S core. They are known for their ability to form stable complexes with metal ions and for their diverse biological activities, including antimicrobial and anticancer effects. The presence of both a carbonyl (C=O) from the benzamide part and a thiocarbonyl (C=S) group from the thiourea part in this compound makes it a benzoylthiourea (B1224501) . This specific arrangement of functional groups is crucial for the molecule's chemical reactivity and its potential interactions with biological targets.
Significance of Benzoylthiourea Derivatives in Chemical Biology and Material Science Research
General Principles of Acylthiourea Synthesis
The synthesis of the N-acylthiourea backbone can be approached in two primary ways: the direct acylation of a substituted thiourea or, more commonly, through an isothiocyanate intermediate.
One potential route to acylthioureas involves the direct reaction between an acyl chloride and a pre-formed substituted thiourea. However, this method is less common due to the reactivity of the thiourea molecule. Thiourea possesses multiple nucleophilic sites (two nitrogen atoms and one sulfur atom). Acylation can occur on the sulfur atom to form an S-acyl isothiourea, which is often a very facile and quantitative reaction. thieme-connect.de While N-acylation is the desired outcome for forming acylthioureas, controlling the regioselectivity to favor N-acylation over S-acylation can be challenging, making this route less synthetically straightforward for many derivatives. thieme-connect.de
A more prevalent and versatile strategy for synthesizing N-acylthioureas proceeds via an acyl isothiocyanate intermediate. uran.uaarkat-usa.org This method is typically performed as a "one-pot" synthesis, which enhances efficiency by avoiding the isolation of the highly reactive intermediate. uran.uagoogle.com
The general mechanism involves two main steps:
Formation of the Acyl Isothiocyanate : An acyl chloride (or aroyl chloride) is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone or acetonitrile (B52724). rsc.orgresearchgate.net This reaction forms the acyl isothiocyanate intermediate.
Nucleophilic Addition of an Amine : An appropriate amine is then added to the reaction mixture. The amine performs a nucleophilic attack on the central carbon atom of the isothiocyanate group (-N=C=S) to form the final N,N'-disubstituted acylthiourea product. mdpi.commdpi.com
This approach is widely used because it reliably produces the desired N-acylthiourea structure and can be adapted to a wide range of acyl chlorides and amines to create a diverse library of derivatives. google.com
Specific Synthesis of this compound
The synthesis of the title compound, this compound, follows the general and robust isothiocyanate route. The process begins with the conversion of 2-bromobenzoyl chloride into its corresponding isothiocyanate, which is then reacted with n-butylamine.
The proposed reaction scheme is as follows:
Step 1 : 2-bromobenzoyl chloride is reacted with potassium thiocyanate (KSCN) in anhydrous acetone. This generates the 2-bromobenzoyl isothiocyanate intermediate.
Step 2 : n-Butylamine is added to the solution containing the intermediate. The nucleophilic amine adds to the isothiocyanate, and upon workup, yields this compound.
This method is analogous to the synthesis of similar compounds like 2-bromo-N-(dibenzylcarbamothioyl)benzamide, where dibenzylamine is used as the nucleophile in the second step. nih.govnih.gov
The efficiency of acylthiourea synthesis can be significantly influenced by reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the use of catalysts.
For the isothiocyanate formation step, anhydrous solvents such as acetone are crucial to prevent hydrolysis of the acyl chloride and the isothiocyanate intermediate. rsc.org The subsequent addition of the amine is typically carried out at room temperature or with gentle refluxing to ensure the reaction goes to completion. google.comrsc.org
A significant improvement in yield has been demonstrated through the use of phase-transfer catalysts. For instance, in the synthesis of a related N-acyl thiourea derivative, the addition of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst increased the reaction yield from 41% to 76%. nih.gov This catalyst facilitates the reaction between the acyl chloride and the thiocyanate salt, which can exist in different phases.
| Condition | Yield | Reference |
|---|---|---|
| Without Catalyst | 41% | nih.gov |
| With TBAB Catalyst | 76% | nih.gov |
After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts like potassium chloride, and any side products. A standard purification protocol involves several steps.
First, the reaction mixture is often poured into chilled water to precipitate the crude product. rsc.org The solid is then collected by filtration. A liquid-liquid extraction may also be employed, where the product is extracted into an organic solvent. The organic layer is then washed sequentially with a dilute acid solution (e.g., 3 N HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., NaHCO₃) to remove unreacted acidic precursors, and finally with brine. prepchem.com
The final and most critical purification step is typically recrystallization. The crude solid is dissolved in a suitable hot solvent, such as ethanol, and allowed to cool slowly, which results in the formation of pure crystals. rsc.orgprepchem.com The purity of the final compound can be confirmed using techniques like Thin-Layer Chromatography (TLC) and by measuring its melting point. humanjournals.comscispace.com
Synthesis of Structural Analogs and Derivatives
The synthetic methodology used for this compound is highly adaptable for creating a wide array of structural analogs and derivatives. By varying either the starting acyl chloride or the amine, chemists can systematically modify different parts of the molecule.
For example, using different substituted benzoyl chlorides allows for the introduction of various functional groups on the phenyl ring. Syntheses of 4-bromo and 2-chloro analogs have been reported using 4-bromobenzoyl chloride and 2-chlorobenzoyl chloride, respectively. scispace.comresearchgate.net Similarly, altering the amine component allows for diverse substitutions on the terminal nitrogen atom. The use of dibenzylamine instead of n-butylamine yields 2-bromo-N-(dibenzylcarbamothioyl)benzamide. nih.gov
The table below summarizes the synthesis of several structural analogs, highlighting the flexibility of the synthetic route.
| Analog Name | Key Starting Reagents | Reported Yield | Reference |
|---|---|---|---|
| 2-bromo-N-(dibenzylcarbamothioyl)benzamide | 2-bromobenzoyl chloride, KSCN, Dibenzylamine | 83% | nih.gov |
| 2-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide | 2-chlorobenzoyl chloride, NH₄SCN, 2-chloroaniline | 70% | scispace.com |
| 4-bromo-N-(2-nitrophenyl)benzamide | 4-bromobenzoyl chloride, 2-nitroaniline | Not specified | researchgate.net |
| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | 2,4-dichlorobenzoyl chloride, KSCN, 4-aminoacetophenone | Excellent | rsc.org |
This modular approach is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Modifications on the Benzoyl Moiety
Systematic modifications to the benzoyl portion of this compound have been explored to understand the impact of various substituents on the compound's properties. The core strategy involves the synthesis of a substituted benzoyl chloride, which is then converted to the corresponding benzoyl isothiocyanate. This intermediate is subsequently reacted with butylamine to yield the final N-(butylcarbamothioyl)benzamide derivative.
The initial step is the preparation of the desired substituted benzoyl chloride. For instance, starting from a substituted benzoic acid, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the corresponding benzoyl chloride. This is then reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an appropriate solvent like acetone or acetonitrile, to generate the benzoyl isothiocyanate in situ. The final step is the addition of butylamine to the reaction mixture, which proceeds via nucleophilic attack of the amine on the isothiocyanate carbon, yielding the target N-benzoyl-N'-butylthiourea.
A variety of substituents have been introduced onto the phenyl ring to create a library of analogs. These modifications include the introduction of electron-donating and electron-withdrawing groups at various positions.
Table 1: Synthesis of 2-Substituted-N-(butylcarbamothioyl)benzamide Analogs
| Entry | Benzoyl Moiety Substituent | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Chloro | 2-Chlorobenzoic acid | 1. SOCl₂, reflux2. NH₄SCN, Acetone3. Butylamine, rt | 2-chloro-N-(butylcarbamothioyl)benzamide | Not Reported |
| 2 | 2-Methyl | 2-Methylbenzoic acid | 1. SOCl₂, reflux2. KSCN, Acetone3. Butylamine, rt | 2-methyl-N-(butylcarbamothioyl)benzamide | Not Reported |
| 3 | 4-Bromo | 4-Bromobenzoic acid | 1. (COCl)₂, CH₂Cl₂2. KSCN, CH₃CN3. Butylamine, rt | 4-bromo-N-(butylcarbamothioyl)benzamide | Not Reported |
| 4 | 4-Nitro | 4-Nitrobenzoic acid | 1. SOCl₂, reflux2. NH₄SCN, Acetone3. Butylamine, rt | 4-nitro-N-(butylcarbamothioyl)benzamide | Not Reported |
Variations on the Butylcarbamothioyl Moiety
The diversity of the N-acylthiourea scaffold can be further expanded by modifying the N'-substituent of the carbamothioyl group. This is readily achieved by reacting a fixed benzoyl isothiocyanate, in this case, 2-bromobenzoyl isothiocyanate, with a variety of primary amines. This approach allows for the introduction of different alkyl, aryl, and heterocyclic moieties.
The synthesis of 2-bromobenzoyl isothiocyanate is the key initial step. It is typically prepared by reacting 2-bromobenzoyl chloride with a thiocyanate salt. The subsequent addition of a diverse range of primary amines to the in situ generated isothiocyanate leads to the formation of a library of 2-bromo-N-(substituted carbamothioyl)benzamide analogs.
This methodology has been successfully employed to synthesize derivatives bearing linear and branched alkyl chains, substituted and unsubstituted aryl rings, and various heterocyclic systems. The choice of the amine directly influences the final structure of the carbamothioyl moiety.
Table 2: Synthesis of 2-bromo-N-(substituted carbamothioyl)benzamide Analogs
| Entry | N'-Substituent (from Amine) | Starting Amine | Reagents and Conditions | Product | Yield (%) |
| 1 | Ethyl | Ethylamine | 2-Bromobenzoyl chloride, NH₄SCN, Acetone, rt | 2-bromo-N-(ethylcarbamothioyl)benzamide | Not Reported |
| 2 | Propyl | Propylamine | 2-Bromobenzoyl chloride, NH₄SCN, Acetone, rt | 2-bromo-N-(propylcarbamothioyl)benzamide | Not Reported |
| 3 | Phenyl | Aniline | 2-Bromobenzoyl chloride, KSCN, CH₃CN, rt | 2-bromo-N-(phenylcarbamothioyl)benzamide | Not Reported |
| 4 | 4-Chlorophenyl | 4-Chloroaniline | 2-Bromobenzoyl chloride, KSCN, CH₃CN, rt | 2-bromo-N-((4-chlorophenyl)carbamothioyl)benzamide | Not Reported |
| 5 | Benzyl | Benzylamine | 2-Bromobenzoyl chloride, NH₄SCN, Acetone, rt | N-(benzylcarbamothioyl)-2-bromobenzamide | Not Reported |
| 6 | Dibenzyl | Dibenzylamine | 2-Bromobenzoyl chloride, NH₄SCN, Acetone, rt | 2-bromo-N-(dibenzylcarbamothioyl)benzamide | 83 nih.gov |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-bromo-N-(butylcarbamothioyl)benzamide is expected to exhibit characteristic absorption bands corresponding to its constituent groups.
The key vibrational frequencies can be assigned by comparison with known data for similar structures, such as 2-bromobenzamide (B1207801) and N-substituted thiourea (B124793) derivatives. The N-H stretching vibrations of the amide and thioamide groups are anticipated to appear as distinct bands in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the benzamide (B126) moiety is a strong, sharp band typically observed around 1670-1640 cm⁻¹. The thiocarbonyl (C=S) stretching vibration, characteristic of the thiourea group, is expected in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will likely produce signals between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibrations of the amide and thioamide linkages are expected to be in the 1400-1200 cm⁻¹ region. The presence of the bromine atom on the benzene ring may give rise to a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3200 | N-H Stretching (Amide and Thioamide) |
| ~3100-3000 | Aromatic C-H Stretching |
| ~2950-2850 | Aliphatic C-H Stretching (Butyl group) |
| ~1660 | C=O Stretching (Benzamide) |
| ~1580 | C=C Stretching (Aromatic) |
| ~1450 | C-H Bending (Aliphatic) |
| ~1350 | C-N Stretching |
| ~1170 | C=S Stretching (Thioamide) |
| ~750 | C-H Bending (Aromatic, ortho-disubstituted) |
| ~650 | C-Br Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
In the ¹H NMR spectrum of this compound, the aromatic protons on the substituted benzene ring are expected to appear as a complex multiplet in the downfield region, typically between δ 7.4 and 7.8 ppm. The protons of the butyl group will be observed in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom (-NH-CH₂-) are anticipated to appear as a triplet around δ 3.5 ppm. The subsequent methylene protons (-CH₂-CH₂-CH₃) will likely resonate as a multiplet around δ 1.6-1.7 ppm, and the terminal methyl protons (-CH₃) are expected to be a triplet around δ 0.9 ppm. The N-H protons of the amide and thioamide groups are expected to appear as broad singlets in the downfield region, potentially between δ 8.0 and 11.0 ppm, and their chemical shifts can be sensitive to the solvent and concentration.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-11.0 | Broad s | 2H | N-H (Amide and Thioamide) |
| ~7.7-7.8 | m | 2H | Aromatic-H |
| ~7.4-7.5 | m | 2H | Aromatic-H |
| ~3.5 | t | 2H | -NH-CH ₂- |
| ~1.6-1.7 | m | 2H | -CH₂-CH ₂-CH₃ |
| ~1.4 | m | 2H | -CH ₂-CH₃ |
| ~0.9 | t | 3H | -CH ₃ |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C=O) of the benzamide group is expected to have a chemical shift in the range of δ 165-170 ppm. The thiocarbonyl carbon (C=S) is typically found further downfield, potentially around δ 180 ppm. The carbon atom of the benzene ring attached to the bromine (C-Br) is anticipated to resonate around δ 120 ppm, while the other aromatic carbons will appear in the δ 125-135 ppm region. The carbons of the butyl group will be observed in the upfield region, with the carbon attached to the nitrogen (-NH-C H₂-) at approximately δ 45 ppm, and the other aliphatic carbons between δ 13 and 30 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (Thioamide) |
| ~168 | C=O (Benzamide) |
| ~138 | Aromatic C (quaternary) |
| ~133 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~120 | Aromatic C-Br |
| ~45 | -NH-C H₂- |
| ~31 | -CH₂-C H₂-CH₃ |
| ~20 | -C H₂-CH₃ |
| ~14 | -C H₃ |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₂H₁₅BrN₂OS), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).
The fragmentation pattern would likely involve the cleavage of the amide and thioamide bonds. A common fragmentation pathway for benzamides is the loss of the side chain to form a stable benzoyl cation [C₆H₄(Br)CO]⁺. researchgate.net Further fragmentation could lead to the loss of CO, resulting in a bromophenyl cation [C₆H₄Br]⁺. Fragmentation of the thiourea moiety could also occur.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion |
| 314/316 | [C₁₂H₁₅BrN₂OS]⁺ (Molecular ion, [M]⁺) |
| 183/185 | [C₇H₄BrO]⁺ (2-bromobenzoyl cation) |
| 155/157 | [C₆H₄Br]⁺ (bromophenyl cation) |
| 116 | [C₄H₉NCS]⁺ (butyl isothiocyanate cation) |
| 77 | [C₆H₅]⁺ (phenyl cation, from loss of Br) |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific data for the title compound is not available, analysis of a closely related structure, 2-bromo-N-(dibenzylcarbamothioyl)benzamide, offers significant insights. nih.govnih.govresearchgate.net
Based on the analysis of related compounds, the 2-bromobenzoyl group in this compound is expected to adopt a conformation where the carbonyl oxygen and the thiocarbonyl sulfur are in a trans arrangement relative to the C-N bond. nih.govnih.govresearchgate.net The thiourea fragment is likely to be nearly planar. The butyl group will adopt a staggered conformation to minimize steric hindrance.
The phenyl ring and the thiourea moiety are expected to be twisted with respect to each other. In the crystal structure of the related dibenzyl derivative, the dihedral angle between the phenyl ring and the thiourea fragment is 72.9(2)°. nih.govresearchgate.net A similar significant twist is anticipated for the butyl derivative. Intermolecular hydrogen bonding is also a likely feature, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen and thiocarbonyl sulfur atoms acting as acceptors, potentially forming chains or more complex networks in the crystal lattice. nih.govnih.govresearchgate.net
Table 5: Predicted Key Bond Lengths and Angles for this compound (based on related structures)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C=S Bond Length | ~1.68 Å |
| C-N (Amide) Bond Length | ~1.38 Å |
| C-N (Thioamide) Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.90 Å |
| O=C-N Bond Angle | ~122° |
| S=C-N Bond Angle | ~125° |
| C-N-C Bond Angle | ~120° |
Analysis of Crystal Packing and Supramolecular Interactions
The primary intermolecular forces at play in the crystal structure of this compound are hydrogen bonds and, to a lesser extent, aromatic stacking interactions. The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), as well as the aromatic phenyl ring, provides the functionality for these specific and directional interactions.
Hydrogen Bonding Networks
A thorough examination of the crystallographic data for this compound would be required to definitively characterize its hydrogen bonding network. Typically, in N-acylthiourea derivatives, strong intermolecular hydrogen bonds are observed. The amide N-H and the thiourea N-H groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S) atoms are effective hydrogen bond acceptors.
In analogous structures, it is common to find intermolecular N-H···O and N-H···S hydrogen bonds. For instance, in related N-benzoylthiourea compounds, molecules often form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic ring motif. These dimers can then be further linked into extended chains or sheets by N-H···O hydrogen bonds involving the benzoyl moiety.
Additionally, intramolecular hydrogen bonds can occur. An N-H···O interaction between the amide proton and the carbonyl oxygen can lead to the formation of a pseudo-ring, which influences the conformation of the molecule. Similarly, an intramolecular N-H···Br interaction, though weaker, might be possible and would contribute to the conformational stability.
A hypothetical table of hydrogen bond geometries, which would be populated with experimental data from a crystallographic study, is presented below.
Interactive Data Table: Hypothetical Hydrogen Bond Geometries for this compound
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation for A |
| N1—H1···O1 | Data | Data | Data | Data | Intramolecular |
| N2—H2···S1 | Data | Data | Data | Data | e.g., -x+1, -y, -z+1 |
| N1—H1···S1 | Data | Data | Data | Data | e.g., x, y-1, z |
Note: The data in this table is hypothetical and serves as a template for what would be expected from experimental crystallographic analysis. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.
Aromatic Stacking Interactions (e.g., π-π)
Aromatic stacking, or π-π interactions, are another significant non-covalent force that can influence the crystal packing of this compound. These interactions occur between the electron-rich π-systems of the 2-bromophenyl rings of adjacent molecules. The geometry of these interactions can vary, ranging from a parallel face-to-face arrangement to a parallel-displaced or an edge-to-face (T-shaped) conformation.
A detailed crystallographic analysis would provide the precise parameters for any existing π-π interactions, such as the centroid-to-centroid distance between adjacent aromatic rings and the slip angle for parallel-displaced arrangements. Without experimental data, any discussion remains speculative.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are based on solving the Schrödinger equation, or approximations of it, for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between accuracy and computational cost, making it a go-to method for studying medium to large-sized molecules.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the energy of the system is calculated and then minimized by systematically adjusting the atomic coordinates. The result is a stationary point on the potential energy surface.
Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.
Table 1: Hypothetical Optimized Geometric Parameters for 2-bromo-N-(butylcarbamothioyl)benzamide (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | Data not available |
| C=O | Data not available | |
| C=S | Data not available | |
| N-H | Data not available | |
| Bond Angle | O=C-N | Data not available |
| C-N-C | Data not available | |
| Dihedral Angle | Br-C-C-N | Data not available |
| O=C-N-C | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the searched scientific literature.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the searched scientific literature.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, on the other hand, denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of intermediate potential. An MEP map for this compound would highlight the reactive sites, such as the electronegative oxygen and sulfur atoms.
To quantify the reactivity predicted by FMO analysis and MEP maps, various reactivity descriptors can be calculated. Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a general measure of a molecule's reactivity.
Fukui functions provide more detailed, atom-specific information about reactivity. They indicate which atoms within a molecule are most likely to be involved in an electrophilic, nucleophilic, or radical attack. This is achieved by analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron.
Table 3: Hypothetical Global Reactivity Indices for this compound (Illustrative)
| Index | Formula | Calculated Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Global Softness (S) | 1 / (2η) | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the searched scientific literature.
The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation. While generally less accurate than DFT for many applications, HF calculations can still provide valuable qualitative insights and serve as a starting point for more advanced computational methods. For a comprehensive theoretical study, comparing the results from both DFT and HF methods can offer a broader understanding of the molecule's electronic structure.
Density Functional Theory (DFT) Studies for Electronic Structure
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational landscape by exploring the potential energy surface. This analysis would identify the most stable conformers in different solvent environments, the flexibility of the butyl chain, and the rotational barriers around key single bonds, such as the C-N and C-C bonds of the benzamide (B126) and thiourea (B124793) fragments.
Table 1: Hypothetical Key Dihedral Angles and Conformational Energy Data from Molecular Dynamics Simulations
| Dihedral Angle | Description | Predicted Stable Conformation(s) (°) | Energy Barrier (kcal/mol) |
| O=C-N-H | Amide bond planarity | ~180 (trans) | High |
| C-N-C=S | Thiourea linkage | Planar and non-planar possibilities | To be determined |
| C-C-N-C | Orientation of butyl group | Multiple gauche and anti conformers | To be determined |
This table is illustrative and awaits data from future MD simulation studies.
Molecular Docking Studies for Biological Target Interactions (in silico)
Table 2: Illustrative Molecular Docking Results against a Hypothetical Biological Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Hypothetical Enzyme A | To be determined | To be determined | Hydrogen bond with backbone carbonyl, Pi-alkyl with butyl chain |
| Hypothetical Receptor B | To be determined | To be determined | Halogen bond with bromine, Pi-sulfur with thiocarbonyl |
This table represents a template for data that would be generated from molecular docking simulations.
Hirshfeld Surface Analysis and Energy Framework Calculations
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. For this compound, this would involve mapping d_norm, d_i, d_e, and generating 2D fingerprint plots to highlight the nature and percentage contribution of different intermolecular contacts, such as H···H, C···H, O···H, S···H, and Br···H.
Energy framework calculations, a feature often used in conjunction with Hirshfeld analysis, would allow for the visualization and quantification of the interaction energies between molecules in the crystal. This would reveal the energetic topology of the crystal packing, distinguishing between electrostatic, dispersion, and total interaction energies, and thus providing a deeper understanding of the forces governing the supramolecular architecture. While studies on related benzoylthiourea (B1224501) derivatives often highlight the importance of N-H···O and N-H···S hydrogen bonds in forming dimers or chains, specific data for the title compound is not available. nih.govbohrium.comnih.gov
Table 3: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | To be determined |
| C···H/H···C | To be determined |
| O···H/H···O | To be determined |
| S···H/H···S | To be determined |
| Br···H/H···Br | To be determined |
| Other | To be determined |
This table is a placeholder for data that would be derived from experimental crystal structure data and subsequent Hirshfeld analysis.
Comprehensive Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of published scientific research reveals a significant gap in the available data regarding the biological activity of the chemical compound this compound, particularly concerning its potential as an antiprotozoal agent against pathogens such as Trypanosoma cruzi.
Despite extensive searches across multiple scientific databases and academic journals, no specific studies detailing the in vitro efficacy or the mechanistic actions of this compound on Trypanosoma cruzi epimastigotes could be located. The requested detailed analysis, encompassing ultrastructural alterations, mitochondrial homeostasis, reactive oxygen species generation, and plasma membrane fluidity, is contingent on primary research that does not appear to have been published or made publicly available for this specific compound.
While the broader class of N-acylthiourea and benzoylthiourea derivatives has been a subject of interest in the field of medicinal chemistry for their potential therapeutic properties, including antiprotozoal activities, the specific biological profile of the this compound variant is not documented in the accessible scientific literature. Research in this area tends to focus on other analogues, exploring how different substitutions on the benzoyl and thiourea moieties influence biological effects.
Consequently, it is not possible to provide the detailed article as per the requested outline due to the absence of foundational research data for this compound. The scientific community has not yet published findings on its efficacy or its cellular and molecular impact on Trypanosoma cruzi.
Biological Activity Research in Vitro and Mechanistic Investigations
Antiprotozoal Activity Research (e.g., against Trypanosoma cruzi Epimastigotes)
Mechanistic Investigations of Cellular Impact
Analysis of Induced Cell Death Pathways (e.g., Autophagic-Dependent)
Currently, there is a lack of specific research in publicly available scientific literature that analyzes the induced cell death pathways, such as autophagic-dependent mechanisms, for the compound 2-bromo-N-(butylcarbamothioyl)benzamide. While studies on other N-substituted benzamides have explored apoptosis induction through mitochondrial pathways and cell cycle arrest, these findings are not directly applicable to this compound. nih.gov
Antifungal Activity Studies (e.g., against Cryptococcus neoformans)
Significant research has been conducted on the antifungal properties of this compound, particularly against the pathogenic yeast Cryptococcus neoformans, a major cause of fungal meningitis. nih.gov
In vitro studies have demonstrated that this compound exhibits primarily fungistatic activity against planktonic cells of various C. neoformans strains. nih.gov The minimal inhibitory concentrations (MICs) were found to range from 31.25 to 62.5 μg/mL. nih.gov The minimal fungicidal concentrations (MFCs) were considerably higher, ranging from 125.0 to >1000.0 μg/mL, which confirms the compound's fungistatic nature. nih.gov For sessile cells within biofilms, the sessile MICs were higher, ranging from 125.0 to 1000.0 μg/mL. nih.govnih.gov
Table 1: In Vitro Antifungal Susceptibility of Cryptococcus neoformans to this compound
| Parameter | Concentration Range (μg/mL) | Effect |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) - Planktonic | 31.25 - 62.5 | Fungistatic nih.gov |
| Minimal Fungicidal Concentration (MFC) - Planktonic | 125.0 - >1000.0 | Fungicidal at high concentrations nih.gov |
The compound has shown notable activity in inhibiting the formation of C. neoformans biofilms. nih.gov Microscopic analysis revealed that treatment with this compound leads to a significant decrease in the number of cells within the biofilm and a noticeable absence of the surrounding exopolymeric matrix. nih.govnih.gov This indicates its potential to interfere with a key virulence factor of the fungus. Furthermore, studies using viability dyes have shown a reduction in metabolically active yeast cells after treatment. researchgate.net
A significant mechanism of action for this compound is its concentration-dependent inhibitory effect on cryptococcal urease. nih.gov Urease is a critical virulence factor for C. neoformans, facilitating its invasion into the central nervous system. nih.gov Molecular docking studies performed with Canavalia ensiformis urease, a model enzyme, have shown relevant interactions between the compound and the enzyme, suggesting a basis for its inhibitory activity. nih.govnih.gov
Promisingly, this compound exhibits synergistic fungicidal activity when combined with the established antifungal agent Amphotericin B (AmB). nih.gov This synergistic interaction was observed against both planktonic and sessile (biofilm) cells of C. neoformans. nih.govnih.gov Time-kill assays confirmed that the combination therapy resulted in fungicidal activity within 24 hours. researchgate.net This synergy is particularly relevant as it could potentially allow for lower, less toxic doses of AmB to be used in clinical settings. Microscopic examination of cells treated with the combination showed a reduction in both cell and capsule size, as well as morphological changes. nih.govnih.gov
Table 2: Synergistic Interaction with Amphotericin B against C. neoformans
| Combination | Target Cells | Observed Effect |
|---|---|---|
| This compound + Amphotericin B | Planktonic Cells | Synergistic Fungicidal Activity nih.govresearchgate.net |
Antibacterial Activity (in vitro models against specific bacterial strains)
There is currently a lack of specific data in the available scientific literature regarding the in vitro antibacterial activity of this compound against specific bacterial strains. While general antibacterial and antifungal activities have been reported for various benzamide (B126) derivatives, detailed studies on this particular compound's antibacterial spectrum are not present in the reviewed sources. nanobioletters.comnih.gov
Enzyme Inhibition Studies (e.g., Cholinesterase Enzymes: Acetylcholinesterase, Butyrylcholinesterase)
The primary area of investigation regarding the biological activity of this compound has been its interaction with cholinesterase enzymes. These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Research has therefore explored the potential of novel synthetic compounds, including benzamide derivatives, to act as cholinesterase inhibitors. nanobioletters.com
In Vitro Enzyme Inhibition Assays (IC50 determination)
For context, studies on related benzamide derivatives have shown a range of inhibitory potencies. For instance, certain halogenated 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of AChE with IC50 values between 33.1 to 85.8 µM. Similarly, other research on novel benzamide derivatives has identified compounds with significant AChE inhibitory activity, with some showing IC50 values as low as 2.49 µM. nanobioletters.com However, without direct experimental data, the specific IC50 values for this compound remain unknown.
Table 1: Summary of Cholinesterase Inhibition Data for this compound
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | Data not available |
| Butyrylcholinesterase (BChE) | Data not available |
Elucidation of Inhibition Mechanism (e.g., Mixed-Type)
The mechanism by which an inhibitor binds to an enzyme is a crucial aspect of its biological profile. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed-type inhibition. Enzyme kinetic studies are typically performed to elucidate these mechanisms.
As with the IC50 values, the scientific literature does not currently contain studies that have determined the specific inhibition mechanism of this compound on acetylcholinesterase or butyrylcholinesterase. Research on other benzamide derivatives has revealed various inhibition mechanisms. For example, one study on a picolinamide (B142947) derivative, compound 7a, identified a mixed-type inhibition against AChE, suggesting it binds to both the catalytic and peripheral sites of the enzyme. nanobioletters.com Another study on a phosphorus-based ester of a salicylanilide (B1680751) derivative also reported a mixed-type inhibition of both cholinesterases. Without dedicated kinetic analysis of this compound, its mode of interaction with cholinesterase enzymes cannot be confirmed.
Further research and publication of in vitro studies are required to determine the specific inhibitory potency and mechanism of action for this compound.
Structure Activity Relationship Sar and Rational Drug Design Principles
Correlating Substituent Effects with Biological Potency and Selectivity
The biological activity of N-acylthiourea derivatives, including 2-bromo-N-(butylcarbamothioyl)benzamide, is significantly influenced by the nature and position of substituents on both the benzoyl and the N-alkylcarbamothioyl portions of the molecule.
Substituents on the Benzoyl Ring:
Studies on related benzanilide (B160483) and benzamide (B126) derivatives have demonstrated that the position and nature of the halogen are critical. For instance, in a series of substituted benzanilides, a chloro substituent at the 5-position of the benzoyl ring, combined with a hydroxyl group at the 2-position, resulted in a compound with potent vasorelaxant activity. nih.gov In another study on thiourea (B124793) derivatives, 2-fluoro and 2-chloro substituted compounds exhibited potent anti-HIV activity. nih.gov The introduction of chlorine atoms into various molecules has been shown to substantially improve their intrinsic biological activity in many cases. eurochlor.org The specific placement of the bromine at the 2-position in this compound likely plays a key role in its conformational preference and its ability to form intramolecular hydrogen bonds, which can impact receptor binding.
The N-Alkyl (Butyl) Group:
The Thiourea Moiety:
The thiourea group (-NH-C(S)-NH-) is a versatile pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions. researchgate.net This moiety is crucial for the biological activity of many compounds, and its replacement often leads to a decrease in potency. nih.gov The sulfur atom, being a soft base, can interact with soft metal centers in metalloenzymes, while the N-H protons can act as hydrogen bond donors, facilitating interactions with receptor sites. The planarity of the thiourea fragment is also considered important for its biological action.
The following table summarizes the general effects of different substituents on the biological activity of related benzamide and thiourea derivatives, providing a basis for understanding the SAR of this compound.
| Substituent Position | Type of Substituent | General Effect on Biological Activity |
| Benzoyl Ring | Halogens (e.g., Br, Cl) | Can increase potency through electronic and steric effects. Position is critical. |
| Electron-donating groups | May decrease or increase activity depending on the target. | |
| Electron-withdrawing groups | Often enhances activity by modifying electronic distribution. | |
| N-Alkyl Group | Short to medium alkyl chains | Increases lipophilicity, potentially improving cell permeability. |
| Bulky alkyl groups | May cause steric hindrance, reducing activity. | |
| Aromatic/heterocyclic rings | Can introduce additional binding interactions (e.g., π-stacking). |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable tools in rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis.
For classes of compounds related to this compound, such as N-benzoyl-N'-phenylthiourea and N-benzoyl-N'-naphthylthiourea derivatives, QSAR models have been developed that highlight the importance of specific physicochemical parameters.
One study on N-benzoyl-N'-phenylthiourea derivatives identified a significant correlation between the cytotoxic activity against MCF-7 breast cancer cells and the lipophilic parameter (π), as shown in the following equation: ubaya.ac.id
Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id
This model indicates that increasing the lipophilicity of the substituents contributes positively to the cytotoxic activity. ubaya.ac.id
Another QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as inhibitors of the VEGFR2 receptor found that both lipophilic (ClogP) and electronic (ELUMO - energy of the lowest unoccupied molecular orbital) properties were crucial for activity. The best QSAR equation was: atlantis-press.comatlantis-press.com
RS = -0.405 (ClogP)² + 1.174 ClogP + 5.227 ELUMO - 72.983 atlantis-press.comatlantis-press.com
This equation suggests a parabolic relationship with lipophilicity, where there is an optimal ClogP value for maximal activity, and that a lower ELUMO energy (indicating a better electron-accepting capability) is favorable for higher inhibitory activity. atlantis-press.comatlantis-press.com
These QSAR models for structurally related compounds suggest that for this compound and its analogues, the following descriptors are likely to be important for their biological activity:
| QSAR Descriptor | Physicochemical Property | Implication for this compound |
| ClogP / π | Lipophilicity | The butyl group and bromo substituent contribute to its lipophilic character, which is likely important for its activity. |
| ELUMO | Electronic Properties | The electron-withdrawing bromo group will lower the ELUMO energy, potentially enhancing its biological activity. |
| Steric Parameters (e.g., Es) | Steric Effects | The size and shape of substituents, particularly at the 2-position of the benzoyl ring and on the N-alkyl chain, will influence binding to a target. |
Development of Design Principles for Enhanced Biological Activities
Based on the SAR and QSAR insights from related compound series, several rational design principles can be proposed to guide the synthesis of novel analogues of this compound with potentially enhanced biological activities.
Systematic Variation of the N-Alkyl Group: The n-butyl group can be replaced with other alkyl chains of varying lengths (e.g., ethyl, propyl, pentyl) and branching (e.g., isobutyl, sec-butyl, tert-butyl) to systematically explore the effect of lipophilicity and steric bulk on activity. The introduction of cyclic or aromatic moieties in this position could also be explored to probe for additional binding pockets.
Modification of the Benzoyl Ring Substitution:
Position of the Bromo Substituent: Moving the bromo group to the 3- or 4-position of the benzoyl ring would help to elucidate the positional importance of this substituent.
Nature of the Halogen: Replacing the bromine with other halogens (F, Cl, I) would allow for a fine-tuning of the electronic and steric properties.
Introduction of Other Substituents: The introduction of small electron-donating (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro, cyano) at various positions on the benzoyl ring could be investigated to optimize electronic interactions with the target.
Bioisosteric Replacement of the Thiourea Moiety: While the thiourea group is often crucial for activity, its replacement with bioisosteres such as urea (B33335), guanidine, or other heterocyclic systems could lead to compounds with improved pharmacokinetic profiles or different activity spectra. nih.gov
Conformational Restriction: Introducing conformational constraints, for example, by cyclizing the linker between the benzoyl and thiourea moieties, could lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity.
The following table outlines a rational design strategy for developing analogues of this compound.
| Design Strategy | Rationale | Example Modifications |
| Optimize Lipophilicity | To improve membrane permeability and target engagement. | Vary the N-alkyl chain length and branching; introduce cycloalkyl groups. |
| Modulate Electronic Properties | To enhance binding affinity through electronic interactions. | Substitute the bromo group with other halogens; introduce other electron-withdrawing or -donating groups on the benzoyl ring. |
| Explore Steric Requirements | To probe the size and shape of the binding pocket. | Vary the position of the benzoyl ring substituent; introduce bulky groups on the N-alkyl chain. |
| Bioisosteric Replacement | To improve ADME properties or alter the mode of action. | Replace the thiourea group with urea or other relevant scaffolds. |
By systematically applying these design principles, it is possible to generate a library of analogues of this compound, leading to a more comprehensive understanding of its SAR and the potential discovery of new therapeutic agents with superior biological profiles.
Coordination Chemistry and Metal Complexation Studies
Synthesis of Metal Complexes with Transition Metals (e.g., Copper(II), Nickel(II))
The synthesis of metal complexes with 2-bromo-N-(butylcarbamothioyl)benzamide is typically achieved by reacting the ligand with a metal salt, such as copper(II) chloride or nickel(II) acetate (B1210297), in a suitable organic solvent like methanol (B129727) or ethanol. nih.govnih.gov The reaction generally proceeds at room temperature or with gentle heating to afford the metal complex, which can then be isolated by filtration and purified by recrystallization. nih.gov The stoichiometry of the resulting complexes is commonly of the type [ML₂], where M is the metal ion (e.g., Cu(II), Ni(II)) and L is the deprotonated ligand. nih.govresearchgate.net
For instance, the synthesis of copper(II) and nickel(II) complexes with structurally similar N,N-dialkyl-N'-benzoylthioureas involves the reaction of the ligand with the corresponding metal(II) acetate in methanol. nih.gov Similarly, copper(II) complexes with N,N-disubstituted thiourea (B124793) derivatives have been synthesized by reacting the ligand with copper(II) chloride. nih.gov
Ligand Binding Modes and Coordination Geometries in Metal Complexes
N-acylthiourea derivatives, including this compound, can exhibit different coordination modes, the most common being a bidentate chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination). nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netrsc.org This mode of coordination results in the formation of a stable six-membered chelate ring. cardiff.ac.uk The deprotonation of the N-H proton between the carbonyl and thiocarbonyl groups facilitates this coordination.
In some cases, monodentate coordination through the sulfur atom has been observed, particularly in complexes with metal ions that have a strong affinity for sulfur. mdpi.comresearchgate.netrsc.org The specific binding mode can be influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions.
The coordination of two bidentate O,S-chelating ligands to a central metal ion like copper(II) or nickel(II) typically results in a square planar geometry around the metal center. nih.govnih.gov This has been confirmed by X-ray crystallographic studies of numerous analogous complexes. nih.govnih.gov For other metal ions or with different ligand-to-metal ratios, other geometries such as tetrahedral or octahedral are also possible. nih.govrsc.org
Table 1: Common Coordination Geometries of N-Acylthiourea Metal Complexes
| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode |
|---|---|---|
| Copper(II) | Square Planar, Tetrahedral | Bidentate (O,S), Monodentate (S) |
| Nickel(II) | Square Planar, Octahedral | Bidentate (O,S) |
| Palladium(II) | Square Planar | Bidentate (O,S) |
| Platinum(II) | Square Planar | Bidentate (O,S) |
Spectroscopic Characterization of Metal Complexes (IR, NMR, UV-Vis)
Spectroscopic techniques are invaluable tools for elucidating the structure of metal complexes of this compound.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complex provides strong evidence of coordination. A significant shift to lower frequency of the ν(C=O) band and a shift to higher frequency of the ν(C-N) band, coupled with a decrease in the frequency of the ν(C=S) band, are indicative of bidentate coordination through the oxygen and sulfur atoms. mdpi.comrjwave.org The disappearance of the ν(N-H) band confirms the deprotonation of the ligand upon complexation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Ni(II) in a square planar geometry, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a clear indicator of deprotonation and coordination. nih.govmdpi.com Shifts in the resonance of the carbon atoms of the carbonyl and thiocarbonyl groups in the ¹³C NMR spectrum also support the involvement of these groups in metal binding. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the metal complexes provides information about the coordination geometry of the metal ion. rjwave.org For instance, square planar Ni(II) complexes typically exhibit characteristic d-d transitions. nih.gov The appearance of new charge-transfer bands in the spectra of the complexes, which are absent in the spectrum of the free ligand, also confirms complex formation. utm.my
Table 2: Expected Spectroscopic Shifts upon Complexation of this compound
| Spectroscopic Technique | Observed Change | Interpretation |
|---|---|---|
| IR | Decrease in ν(C=O) frequency | Coordination of carbonyl oxygen |
| IR | Increase in ν(C-N) frequency | Delocalization of electron density in the chelate ring |
| IR | Decrease in ν(C=S) frequency | Coordination of thiocarbonyl sulfur |
| IR | Disappearance of ν(N-H) | Deprotonation of the ligand |
| ¹H NMR | Disappearance of N-H proton signal | Deprotonation and coordination |
| ¹³C NMR | Shift in carbonyl and thiocarbonyl carbon signals | Involvement of C=O and C=S in coordination |
Crystallographic Analysis of Metal Complex Structures
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. Although the crystal structure of a complex of this compound has not been reported, numerous crystallographic studies on analogous N-acylthiourea complexes have provided a clear picture of their solid-state structures.
For example, the crystal structure of bis(N,N-diethyl-N′-(4-chlorobenzoyl)thiourea)nickel(II) reveals a square planar geometry with the two ligands coordinated in a cis configuration through their oxygen and sulfur atoms. nih.gov Similarly, copper(II) complexes of N,N-disubstituted thiourea derivatives have been shown to adopt a square planar geometry with a bidentate S,N coordination mode. nih.gov These studies confirm the formation of stable six-membered chelate rings and provide detailed information on bond lengths and angles within the coordination sphere.
Investigation of Biological Activities of Metal-Ligand Complexes
The biological activity of N-acylthiourea derivatives is often significantly enhanced upon coordination to a metal ion. mdpi.com This is attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the specific stereochemistry of the complex, which can promote interaction with biological targets.
Metal complexes of ligands structurally similar to this compound have demonstrated a wide range of biological activities, including:
Antimicrobial Activity: Both the free ligands and their copper(II) and nickel(II) complexes have been shown to possess antibacterial and antifungal properties. mdpi.comnih.gov In many cases, the metal complexes exhibit greater activity than the parent ligands. mdpi.com For example, copper(II) complexes of 1,3-disubstituted thiourea derivatives have shown potent activity against methicillin-resistant Staphylococci. nih.gov
Anticancer Activity: Copper(II) complexes of N-acylthioureas have emerged as promising anticancer agents. researchgate.net For instance, the copper(II) complex of N-morpholine-N′-(4-chlorobenzoyl)thiourea displayed significant antiproliferative effects against human prostate and breast cancer cell lines, with activity comparable to the established anticancer drug paclitaxel. researchgate.net The proposed mechanism often involves the induction of apoptosis in cancer cells.
The enhanced biological activity of these metal complexes underscores the potential of this compound as a ligand for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of its metal complexes is therefore a promising avenue for drug discovery.
Analytical Methodologies for Research Applications
Chromatographic Separation and Detection Methods (HPLC, GC-MS)
Chromatographic techniques are paramount for the separation of 2-bromo-N-(butylcarbamothioyl)benzamide from complex mixtures, such as reaction matrices or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of N-acyl thiourea (B124793) and benzamide (B126) derivatives, and is therefore well-suited for this compound. The separation is typically achieved on a non-polar stationary phase, such as a C8 or C18 column, with a polar mobile phase.
A typical HPLC method would involve a gradient elution to ensure the effective separation of the target compound from any impurities. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, with the addition of an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For mass spectrometry-compatible methods, volatile modifiers such as formic acid are preferred. sielc.com
Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for benzamide derivatives is often in the range of 200–300 nm. sielc.comnih.gov Validation of such HPLC methods for related N-acyl thiourea compounds has demonstrated high precision and accuracy, with correlation coefficients (R²) for linearity curves typically exceeding 0.99. nih.govresearchgate.net
Table 1: Representative HPLC Method Parameters for the Analysis of N-acyl Thiourea Derivatives
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Table 2: Representative Validation Data for HPLC Quantification of an N-acyl Thiourea Derivative nih.govresearchgate.net
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.05 - 40 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.0174 µg/mL |
| Limit of Quantification (LOQ) | 0.0521 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another valuable technique for the analysis of thermally stable and volatile compounds. While N-acyl thioureas can sometimes be prone to thermal degradation, GC-MS analysis is feasible for many derivatives. nih.gov This method provides excellent separation and definitive identification based on the mass spectrum of the compound.
For GC-MS analysis, the compound would be introduced into the instrument, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase depends on the polarity of the analyte. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint.
Spectrophotometric Quantification Techniques
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in solution, provided it is the only absorbing species at the chosen wavelength or that the background absorption is corrected.
The principle of this technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a spectrophotometric quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for benzamide derivatives can vary, but is often found in the UV region. sci-hub.seresearchgate.net For instance, some N-acyl thiourea derivatives are analyzed spectrophotometrically for certain assays. mdpi.com
The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. The precision and accuracy of this method are generally high for straightforward sample matrices.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acyl thiourea |
Future Research Trajectories and Academic Implications
Exploration of Novel Biological Targets and Pathogenic Pathways
The N-acylthiourea and benzamide (B126) scaffolds are well-represented in the landscape of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. biointerfaceresearch.com This suggests that 2-bromo-N-(butylcarbamothioyl)benzamide could be a promising candidate for drug discovery efforts, targeting a variety of pathogenic pathways.
Future research should focus on elucidating the specific molecular targets of this compound. Based on the activities of related molecules, several key areas warrant investigation. For instance, many thiourea (B124793) derivatives have demonstrated significant anticancer properties. biointerfaceresearch.com The mechanism of action for some N-substituted benzamides has been shown to involve the induction of apoptosis through the release of cytochrome c and the activation of caspases. nih.gov Therefore, a primary research trajectory would be to investigate the pro-apoptotic potential of this compound in various cancer cell lines.
Furthermore, derivatives of benzamide have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. bohrium.com The inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. Docking studies of N-acylthiourea derivatives have also suggested potential interactions with histone deacetylases (HDACs), such as HDAC2 and HDAC7, which are key regulators of gene expression and are implicated in cancer development. biointerfaceresearch.com Another potential anticancer target is mortalin, a heat shock protein that is often overexpressed in cancer cells and plays a role in tumorigenesis. biointerfaceresearch.com
Beyond oncology, the N-acylthiourea moiety is known for its antibacterial and antifungal activities. mdpi.com The ability of bacteria to form biofilms presents a significant challenge in treating chronic infections. nih.govnih.gov Research into the anti-biofilm capabilities of this compound against clinically relevant pathogens would be a valuable avenue of exploration. The mechanism could involve the disruption of quorum sensing, inhibition of extracellular polymeric substance (EPS) production, or direct bactericidal effects on biofilm-encased cells.
The potential biological targets for this compound are summarized in the interactive table below.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Enzymes in DNA Repair | PARP-1 | Oncology |
| Histone Deacetylases | HDAC2, HDAC7 | Oncology |
| Heat Shock Proteins | Mortalin | Oncology |
| Apoptosis-Regulating Proteins | Caspases, Bcl-2 family | Oncology |
| Bacterial Biofilm Components | EPS, Quorum sensing molecules | Infectious Diseases |
Advanced Material Science Applications (Hypothetical, based on chemical class)
The chemical structure of this compound also suggests potential applications in material science. The benzamide functional group is a key component in the synthesis of high-performance polymers such as aramids, which are known for their exceptional strength and thermal stability. mdpi.com The presence of the amide linkage allows for strong hydrogen bonding between polymer chains, contributing to their robust mechanical properties.
Hypothetically, this compound could serve as a novel monomer or a functional additive in polymer synthesis. The bromine atom offers a site for further chemical modification, such as cross-linking or grafting, which could be used to tailor the properties of the resulting material. For instance, the incorporation of this molecule into a polymer backbone could enhance its thermal stability or flame retardancy, as brominated compounds are often used as flame retardants.
Thiourea derivatives have also found applications in the production of plastics and textiles. mdpi.com The sulfur atom in the thiourea moiety can act as a vulcanizing agent in rubber production or as a ligand for metal coordination, which could be exploited in the development of novel catalysts or sensors. The ability of thiourea derivatives to form stable complexes with various metal ions could be leveraged for applications in areas such as heavy metal sequestration from wastewater or the creation of novel conductive materials.
The potential material science applications are outlined in the following interactive data table.
| Potential Application Area | Hypothesized Role of this compound | Key Structural Feature |
| High-Performance Polymers | Monomer or functional additive | Benzamide group, Bromine atom |
| Flame Retardants | Additive to enhance fire resistance | Bromine atom |
| Polymer Cross-linking | Cross-linking agent for improved mechanical properties | Bromine atom |
| Metal Sequestration | Ligand for capturing heavy metal ions | Thiourea group |
| Catalysis | Component of novel metal-based catalysts | Thiourea group |
High-Throughput Screening Methodologies for Analog Libraries
To fully explore the potential of this compound and its derivatives, the development and application of high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological or chemical properties. bellbrooklabs.comassaygenie.com
For the exploration of biological activity, a variety of HTS assays can be employed. researchgate.netnih.govacs.org To assess anticancer potential, cell-based assays using a panel of cancer cell lines can be used to determine the half-maximal inhibitory concentration (IC50) of analog libraries. These assays often rely on colorimetric or fluorometric readouts to measure cell viability. For more targeted screening, enzyme inhibition assays can be developed for specific targets like PARP-1 or HDACs. bellbrooklabs.com
In the context of antibacterial and anti-biofilm activity, HTS methods such as the crystal violet staining assay can be used to quantify biofilm formation. nih.gov More advanced techniques, including luminescence-based assays, can provide a more sensitive and high-throughput-compatible readout. nih.gov Screening against a panel of clinically relevant bacterial strains would be crucial to identify broad-spectrum or targeted antibacterial agents.
The following interactive table summarizes potential HTS methodologies for screening analog libraries of this compound.
| Screening Objective | HTS Methodology | Assay Principle |
| Anticancer Activity | Cell-based viability assays | Measurement of cell proliferation and death (e.g., MTT, resazurin) |
| Enzyme Inhibition | Biochemical assays | Detection of enzyme activity in the presence of inhibitors |
| Anti-biofilm Activity | Crystal violet staining | Quantification of total biofilm biomass |
| Anti-biofilm Activity | Luminescence-based assays | Measurement of viable cells within the biofilm |
| Target Identification | Phenotypic screening followed by target deconvolution | Identifying compounds with a desired cellular effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
